CL075 vs. CL097 | Comparative TLR8 Potency in Human TLR8 Reporter Assays
CL075 demonstrates superior potency as a human TLR8 (hTLR8) agonist compared to the imidazoquinoline derivative CL097. In standardized HEK-Blue reporter cell assays, CL097 is a less potent hTLR8 agonist than CL075 [1].
| Evidence Dimension | hTLR8 Agonist Potency |
|---|---|
| Target Compound Data | Higher potency (relative ranking) |
| Comparator Or Baseline | CL097: Less potent hTLR8 agonist |
| Quantified Difference | Qualitative ranking: CL075 > CL097 for hTLR8 activation |
| Conditions | HEK-Blue™ hTLR8 reporter cell lines |
Why This Matters
Researchers requiring selective activation of human TLR8 signaling pathways should select CL075 over CL097 to achieve stronger TLR8-specific responses with reduced confounding TLR7 activation.
- [1] InvivoGen. CL097 - TLR7/TLR8 Agonist Product Page. View Source
